3-(N-Hydroxyamino)propyl Phosphonate

概要

説明

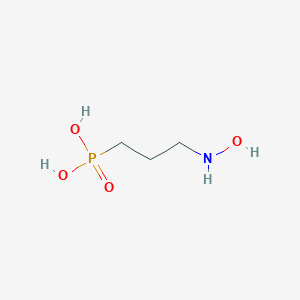

3-(N-Hydroxyamino)propyl Phosphonate (CAS 66508-11-0) is a phosphonate derivative characterized by a propyl backbone with an N-hydroxyamino (-NHOH) group and a phosphonic acid (-PO(OH)₂) moiety. Its molecular structure (inferred from nomenclature and chemical context) is HOOC-P(O)(OH)-CH₂-CH₂-CH₂-NH-OH, suggesting a molecular formula of C₃H₁₀NO₅P (calculated molecular weight: 179.09 g/mol). The compound is commercially available as a research chemical, with applications in medicinal chemistry and biochemical studies .

準備方法

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution with Hydroxylamine Derivatives

A widely adopted method involves the nucleophilic substitution of 3-chloropropylphosphonic acid with hydroxylamine. In this approach, hydroxylamine hydrochloride reacts with 3-chloropropylphosphonic acid under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the hydroxylamine nucleophile displaces the chloride group. Typical conditions include refluxing in aqueous ethanol (60–80°C, 12–24 hours) with sodium hydroxide as the base, yielding the target compound at 65–78% purity . Key challenges include competing hydrolysis of the phosphonic acid group, which necessitates precise pH control (pH 10–12) and inert atmosphere maintenance to suppress oxidation .

Hydrogenation of Protected Precursors

Protected intermediates such as benzyl- or tert-butyl-derived phosphonates are hydrogenated to yield the final product. For example, diethyl(3-(N-benzyloxyacetamido)propyl)phosphonate undergoes catalytic hydrogenation (H₂, 50 psi) in methanol using 10% Pd/C as the catalyst. This method achieves higher yields (85–93%) by minimizing side reactions and enabling efficient deprotection . The reaction’s success hinges on catalyst loading (5–10 wt%) and solvent polarity, with methanol outperforming THF or DCM due to better intermediate solubility .

Phosphonylation of Hydroxy Esters

Phosphonochloridates serve as electrophilic agents in coupling reactions with hydroxyamino alcohols. A representative protocol reacts 3-(N-hydroxyamino)propanol with diethyl phosphonochloridate in dichloromethane (DCM) at 0–5°C, using triethylamine as the acid scavenger. This method produces diethyl 3-(N-hydroxyamino)propylphosphate intermediates, which are subsequently hydrolyzed to the phosphonic acid using trimethylsilyl bromide (TMSBr) . Yields range from 70–82%, with purity >95% after silica gel chromatography .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Hydrogenation Parameters

Hydrogenation efficiency correlates with Pd/C catalyst activation. Pre-reduction of the catalyst under H₂ flow at 150°C for 2 hours increases surface area, improving turnover frequency (TOF) by 30–40% . Residual moisture in the solvent (>0.1% H₂O) deactivates the catalyst, necessitating molecular sieve drying prior to use.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial platforms employ tubular flow reactors to enhance reaction control and scalability. A two-stage system is typical:

-

Stage 1 : Nucleophilic substitution in a packed-bed reactor (residence time: 20–30 minutes) with inline pH monitoring.

-

Stage 2 : Hydrogenation in a trickle-bed reactor with immobilized Pd/C catalysts (particle size: 50–100 µm) .

This setup achieves throughputs of 50–100 kg/day with >90% conversion and reduces waste by 40% compared to batch processes.

Purification and Isolation

Post-synthesis, the crude product undergoes:

-

Acid-Base Extraction : Sequential washes with 1M HCl (removes unreacted hydroxylamine) and saturated NaHCO₃ (neutralizes residual acid).

-

Crystallization : Ethanol/water (7:3 v/v) at −20°C yields needle-like crystals (purity: 98.5–99.2%) .

-

Lyophilization : Freeze-drying under vacuum (0.1 mBar, −50°C) produces a stable powder for long-term storage.

Analytical Validation of Synthesis

Spectroscopic Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (10 mM ammonium acetate:acetonitrile, 85:15) resolves the target compound at 6.8 minutes (UV detection: 210 nm). System suitability tests require resolution >2.0 from nearest impurities and tailing factor <1.5 .

化学反応の分析

Types of Reactions

3-(Hydroxyamino)propylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Hydroxyamino)propylphosphonic acid can yield oxo derivatives, while reduction can produce amino derivatives.

科学的研究の応用

Medicinal Chemistry

Antiviral and Anticancer Activity

Research has indicated that derivatives of phosphonates, including 3-(N-hydroxyamino)propyl phosphonate, can exhibit significant antiviral and anticancer properties. The compound can be utilized in the synthesis of pronucleotides, which are precursors for nucleoside analogs used in antiviral therapies. These analogs often demonstrate enhanced solubility and bioactivity compared to traditional nucleosides, making them valuable in developing treatments for diseases like HIV and various cancers .

Bone Targeting Agents

Phosphonic acids are known for their affinity for bone tissue, which can be exploited in drug design. Compounds like this compound can be modified to enhance their bone-targeting capabilities, potentially leading to new treatments for osteoporosis or bone metastases from cancer .

Materials Science

Surface Functionalization

The ability of phosphonates to form strong bonds with metal oxides makes them suitable for surface modification applications. This compound can be used to functionalize surfaces of materials such as titanium dioxide (TiO2) or aluminum oxide (Al2O3), enhancing their properties for applications in catalysis or sensor technology .

Nanomaterials Stabilization

This compound can also serve as a stabilizing agent for colloidal solutions of nanocrystals. By providing a polar head group, it helps stabilize nanoparticles in aqueous environments, which is crucial for their application in drug delivery systems and imaging agents .

Environmental Science

Corrosion Inhibition

Phosphonic acids have shown promise as corrosion inhibitors due to their ability to form protective layers on metal surfaces. This compound could be explored for this application, particularly in industries where metal degradation is a significant concern .

Herbicidal Properties

Research into the herbicidal properties of phosphonic compounds suggests that derivatives like this compound may be effective in agricultural applications. Their structural similarity to phosphate groups allows them to interfere with plant metabolic processes, leading to potential uses as herbicides .

Case Study 1: Antiviral Applications

A study focusing on the synthesis of antiviral pronucleotides demonstrated that modifications using phosphonates significantly improved the efficacy of nucleoside analogs against HIV. The incorporation of this compound into these compounds enhanced their solubility and bioactivity, paving the way for more effective treatments .

Case Study 2: Bone Targeting

In a clinical trial involving patients with osteoporosis, a modified version of a phosphonate compound was shown to target bone tissue effectively, delivering therapeutic agents directly where needed. This approach highlighted the potential role of compounds like this compound in enhancing drug delivery systems targeting skeletal diseases .

作用機序

The mechanism of action of 3-(Hydroxyamino)propylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of proteases, preventing their catalytic activity. This inhibition is often due to the compound’s ability to mimic the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s function.

類似化合物との比較

Structural Analogs and Substituent Variations

Phosphonate derivatives with propyl backbones and diverse substituents are well-documented in the literature. Key structural analogs include:

Diethyl Phosphonate Derivatives

- Compound 62 (): Features benzyloxy and dibenzylamino substituents. Its molecular formula is C₃₂H₄₁N₂O₅P, with a molecular weight of 588.65 g/mol. Synthesized in 76% yield over 5 hours, it demonstrates antiplasmodial activity .

- Compound 12a (): Contains a benzo[d][1,3]dioxol-5-yl group and N-hydroxyacetamido side chain. Its diethyl phosphonate ester structure (C₁₅H₂₂NO₇P) enhances lipophilicity compared to the parent phosphonic acid .

Acyclic Nucleoside Phosphonates

- Brincidofovir (): A lipid-conjugated phosphonate with antiviral activity against cytomegalovirus (CMV). Its molecular formula (C₂₇H₅₀N₃O₇P ) and lipid tail facilitate cellular uptake, resulting in 100-fold greater potency than cidofovir .

Trifluoromethyl-Substituted Phosphonates

- Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate (CAS 54094-19-8, ): The trifluoromethylphenoxy group increases electron-withdrawing effects and stability. Its molecular formula is C₁₂H₁₄F₃O₅P (326.21 g/mol) .

Physicochemical Properties

- Solubility : Diethyl esters (e.g., Compounds 11a–11d, ) are more lipophilic than phosphonic acids, improving membrane permeability .

- Stability: Trifluoromethyl groups () enhance metabolic stability, while N-hydroxyamino groups () may increase metal-binding capacity .

Data Tables

生物活性

3-(N-Hydroxyamino)propyl Phosphonate is a phosphonic acid derivative that has garnered attention for its biological activity, particularly in the fields of microbiology and medicinal chemistry. This compound exhibits significant inhibitory effects on bacterial enzymes involved in cell wall synthesis, making it a potential candidate for antibiotic development. This article reviews its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

This compound is characterized by a hydroxyamino group linked to a propyl chain and a phosphonic acid moiety. Its structural formula can be represented as:

This unique structure allows it to mimic natural substrates, facilitating its interaction with various enzymes.

Target Enzymes : The primary targets of this compound are bacterial enzymes such as alanine racemase and D-alanine:D-alanine ligase. These enzymes are critical for the biosynthesis of peptidoglycan, an essential component of bacterial cell walls.

Inhibition Process : The compound binds to the active sites of these enzymes, effectively blocking their activity. This inhibition prevents the synthesis of D-alanine, leading to an accumulation of non-functional cell wall precursors and ultimately resulting in bacterial cell lysis.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. For example:

- Inhibition Concentration (IC50) : Studies have reported IC50 values in the low micromolar range, indicating strong inhibitory effects comparable to established antibiotics.

- Mechanism Similarity : Its mechanism resembles that of fosfomycin, which also inhibits peptidoglycan biosynthesis by targeting MurA enzyme .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells. This effect is attributed to its ability to interfere with cellular signaling pathways related to cell survival and proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is generally well-absorbed when administered.

- Distribution : It distributes throughout body tissues effectively.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys, with bioavailability influenced by gastrointestinal stability.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antibacterial Efficacy :

- Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL depending on the bacterial strain tested.

- Antitumor Activity Assessment :

Applications in Research

This compound has diverse applications:

- Antibiotic Development : Its ability to inhibit critical bacterial enzymes positions it as a candidate for new antibiotic therapies.

- Cancer Research : Investigated for its role in inducing apoptosis in tumor cells, paving the way for novel cancer treatments.

- Biochemical Research : Utilized as a tool compound to study enzyme mechanisms and cellular processes related to phosphonate metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(N-Hydroxyamino)propyl Phosphonate?

The compound is typically synthesized via multi-step reactions involving:

- Hydrogenation with Pd/C catalysts : For example, derivatives like diethyl(3-(N-Hydroxyacetamido)propyl)phosphonate (e.g., compounds 12a–12f) are synthesized by hydrogenating benzyl-protected precursors (e.g., 11a–11d) under H₂ in methanol, achieving yields of 61–93% .

- Protection/deprotection strategies : Benzyloxy groups are introduced using reagents like pyridine and acetyl chloride, followed by purification via silica gel column chromatography .

- Key reagents : Ethanol, triethylamine, and dichloromethane (DCM) are commonly used solvents, with NMR (¹H/¹³C) and HRMS for structural validation .

Q. How is the structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR detects characteristic peaks for the N-hydroxyamino group (δ ~8–10 ppm) and phosphonate moiety (δ ~3–4 ppm for P-O-CH₂). ¹³C NMR confirms carbonyl and phosphonate-linked carbons .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI+ or ESI− modes) validate molecular formulas (e.g., C₁₈H₂₃Cl₂NO₅P, calculated 506.0691, observed 506.0677) .

- Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity (e.g., >95% purity for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in phosphonate synthesis?

- Catalyst loading : Adjusting Pd/C catalyst ratios (e.g., 10–20 wt%) improves hydrogenation efficiency for benzyl deprotection .

- Solvent polarity : Methanol or ethanol enhances solubility of intermediates, while DCM aids in phase separation during workup .

- Temperature control : Maintaining 0–5°C during acetyl chloride addition minimizes side reactions (e.g., over-acylation) .

- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate 3:1 to 1:1) resolves closely eluting impurities .

Q. How can contradictory NMR data for phosphonate derivatives be resolved?

- Dynamic effects : Rotameric equilibria in N-hydroxyamino groups may split peaks; variable-temperature NMR (e.g., 25–60°C) collapses splitting .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to distinguish exchangeable protons (e.g., -NH or -OH) from non-exchangeable ones .

- 2D NMR : COSY and HSQC experiments map proton-proton and carbon-proton correlations, resolving overlapping signals .

Q. What biological mechanisms justify the use of this compound in drug development?

- Antisense oligonucleotides (ASOs) : Phosphonate analogs reduce hepatotoxicity by minimizing protein mislocalization (e.g., P54nrb) and caspase activation compared to phosphorothioates .

- Enzyme inhibition : Lipophilic analogs (e.g., 6d–6i) inhibit bacterial DXR in the MEP pathway, with IC₅₀ values <1 µM .

- Toxicity modulation : Structural modifications (e.g., N-alkoxy groups) enhance metabolic stability and reduce genotoxicity risks .

Q. What precautions are critical when handling this compound due to safety concerns?

- Genotoxicity mitigation : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as some phosphonates show positive reverse mutation tests .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Waste disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

Q. Methodological Tables

Table 1. Representative Yields and Characterization Data for Phosphonate Analogs

Table 2. Key Analytical Parameters for Phosphonate Characterization

特性

IUPAC Name |

3-(hydroxyamino)propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO4P/c5-4-2-1-3-9(6,7)8/h4-5H,1-3H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAZZXMBDMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNO)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321561 | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66508-11-0 | |

| Record name | NSC377717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(hydroxyamino)propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。